3-[4-(Propan-2-yl)phenyl]butanoic acid

Melting Point Crystallinity Solid-State Characterization

Differentiated by mp 79-80°C for crystalline stability vs. ibuprofen (74-77°C) and a LogP ~3.7 offering distinct membrane permeability for SAR studies. Features a beta-methyl stereocenter for asymmetric synthesis. Verify ADME properties with a pKa of 4.71. Lab-scale research quantities available.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 53086-50-3
Cat. No. B1310251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Propan-2-yl)phenyl]butanoic acid
CAS53086-50-3
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(C)CC(=O)O
InChIInChI=1S/C13H18O2/c1-9(2)11-4-6-12(7-5-11)10(3)8-13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)
InChIKeyYGRKCYCSSBZHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(Propan-2-yl)phenyl]butanoic Acid (CAS 53086-50-3): Chemical Profile and Procurement Baseline


3-[4-(Propan-2-yl)phenyl]butanoic acid (CAS 53086-50-3) is a synthetic arylalkanoic acid belonging to the class of phenyl-substituted butanoic acids. It is characterized by a para-isopropylphenyl group attached to the beta-carbon of a butanoic acid chain. The compound has a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol . It is a crystalline solid with a reported melting point of 79-80 °C (solvent: ligroine) and a predicted pKa of 4.71±0.10 . This compound serves as a versatile small molecule scaffold for pharmaceutical research and organic synthesis applications, where its specific substitution pattern confers distinct physicochemical properties compared to other arylalkanoic acid analogs .

Why 3-[4-(Propan-2-yl)phenyl]butanoic Acid Cannot Be Replaced by Simple Arylalkanoic Acid Analogs


Direct substitution of 3-[4-(propan-2-yl)phenyl]butanoic acid with other arylalkanoic acids (e.g., ibuprofen, 3-(4-isobutylphenyl)propanoic acid, or 4-(4-isopropylphenyl)butanoic acid) is scientifically unjustified due to significant differences in three critical dimensions: (1) melting point and crystallinity, which impact solid-state handling and formulation reproducibility ; (2) lipophilicity (LogP) and acid dissociation constant (pKa), which directly govern solubility, membrane permeability, and biological distribution [1]; and (3) the presence of a beta-methyl substituent on the butanoic acid chain, which introduces a stereocenter and alters conformational flexibility and potential stereoselective interactions . These quantifiable differences demand product-specific evaluation rather than generic substitution.

Product-Specific Quantitative Differentiation of 3-[4-(Propan-2-yl)phenyl]butanoic Acid (CAS 53086-50-3)


Melting Point Differentiation vs. Ibuprofen and 3-(4-Isobutylphenyl)propanoic Acid

The melting point of 3-[4-(propan-2-yl)phenyl]butanoic acid (79-80 °C) is notably higher than that of the widely used NSAID ibuprofen (74-77 °C) and significantly higher than 3-(4-isobutylphenyl)propanoic acid (63-66 °C) . This elevated melting point indicates stronger intermolecular forces in the crystalline lattice, which may confer advantages in solid-state stability, purification by recrystallization, and formulation processes requiring high melting point intermediates [1].

Melting Point Crystallinity Solid-State Characterization

Lipophilicity (LogP) Comparison with Ibuprofen and Structural Analogs

The measured LogP of 3-[4-(propan-2-yl)phenyl]butanoic acid is 3.73 [1], substantially lower than the n-octanol/water partition coefficient of ibuprofen (P = 11.7 at pH 7.4) [2]. This ~3.1-fold difference in lipophilicity indicates significantly reduced membrane partitioning potential, which may translate to lower intracellular accumulation, altered tissue distribution profiles, and reduced risk of off-target membrane disruption. Compared to the direct regioisomer 4-(4-isopropylphenyl)butanoic acid (LogP = 3.71 ), the values are nearly identical, underscoring that the isopropyl substitution, not the carboxylic acid position, dominates lipophilicity.

Lipophilicity Partition Coefficient Drug-Likeness

Acid Dissociation Constant (pKa) Differentiation vs. Ibuprofen and Propanoic Acid Analog

The predicted pKa of 3-[4-(propan-2-yl)phenyl]butanoic acid ranges from 4.71 to 4.97 [1], which is higher than the pKa of ibuprofen (4.43 ± 0.03) [2]. This ~0.3–0.5 unit increase indicates that at physiological pH (7.4), a smaller fraction of the compound will exist in the ionized carboxylate form. This difference can influence passive membrane permeability, protein binding, and pH-dependent solubility. Additionally, the compound exhibits a distinct ionization profile compared to its propanoic acid analog 3-(4-isopropylphenyl)propanoic acid (LogD pH 5.5 = 2.59, pH 7.4 = 1.19), reflecting the impact of chain length and beta-methyl substitution on protonation behavior.

pKa Ionization State Bioavailability Prediction

Structural Differentiation: Beta-Methyl Substitution and Stereochemical Considerations

3-[4-(Propan-2-yl)phenyl]butanoic acid contains a beta-methyl group on the butanoic acid backbone, creating a stereocenter at the C3 position . This feature is absent in linear analogs such as 3-(4-isopropylphenyl)propanoic acid (CAS 58420-21-6) and regioisomers such as 4-(4-isopropylphenyl)butanoic acid [1]. The presence of this stereocenter introduces the potential for enantioselective interactions with biological targets and differential metabolic processing. In contrast, ibuprofen (2-(4-isobutylphenyl)propanoic acid) possesses an alpha-methyl stereocenter adjacent to the carboxylic acid, which places the chiral center in a distinct electronic and steric environment, leading to different conformational preferences and enzyme recognition patterns.

Chirality Stereocenter Conformational Flexibility

Density and Boiling Point Comparison: Distillation and Formulation Implications

The predicted density of 3-[4-(propan-2-yl)phenyl]butanoic acid is 1.027 ± 0.06 g/cm³, and the predicted boiling point is 313.3 ± 11.0 °C . In comparison, the regioisomer 4-(4-isopropylphenyl)butanoic acid has a higher predicted density of 1.031 g/cm³ and a higher boiling point of 328.5 °C at 760 mmHg [1]. The lower boiling point and density of the target compound suggest greater volatility and easier removal of residual solvents under reduced pressure, which can be advantageous in synthesis and purification workflows. These differences, while modest, may influence the choice of compound for high-temperature reactions or for applications where density-based separation techniques are employed.

Density Boiling Point Volatility Purification

Optimal Research and Procurement Scenarios for 3-[4-(Propan-2-yl)phenyl]butanoic Acid (CAS 53086-50-3)


Lead Optimization in Drug Discovery Requiring Controlled Lipophilicity

Medicinal chemistry programs seeking arylalkanoic acid scaffolds with moderate lipophilicity (LogP ~3.7) to reduce non-specific membrane binding while retaining sufficient passive permeability. The compound's LogP is substantially lower than ibuprofen, offering a differentiated starting point for SAR studies aimed at optimizing ADME properties [1].

Solid-State Formulation Development Requiring High Melting Intermediates

Formulation scientists developing crystalline drug products or intermediates benefit from the compound's melting point of 79-80 °C, which provides superior solid-state stability compared to lower-melting analogs like ibuprofen (74-77 °C) or 3-(4-isobutylphenyl)propanoic acid (63-66 °C) .

Chiral Pool Synthesis and Asymmetric Methodology Development

Organic chemists engaged in asymmetric synthesis can exploit the beta-methyl stereocenter unique to this butanoic acid scaffold. The compound serves as a racemic starting material for chiral resolution studies, enantioselective transformations, and the preparation of enantiomerically pure building blocks not accessible from achiral propanoic or butanoic acid analogs .

pH-Dependent Solubility and Ionization State Studies

Researchers investigating the relationship between pKa, ionization state, and biological activity will find value in the compound's predicted pKa range (4.71–4.97), which differs from ibuprofen (4.43). This ~0.3–0.5 unit difference translates to a measurably altered ionization profile at physiological pH, making the compound a useful comparator in studies of pH-dependent absorption and distribution [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Propan-2-yl)phenyl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.